molecular formula C15H22BNO6 B2576625 (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid CAS No. 224824-22-0

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B2576625
CAS No.: 224824-22-0
M. Wt: 323.15
InChI Key: LCSWULUDYAPFHU-LBPRGKRZSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Assignment

The compound is systematically named 4-[(2S)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl]phenylboronic acid . Key structural elements include:

  • A phenylboronic acid backbone, with a boronic acid group (-B(OH)₂) at the para position.
  • A chiral center at the α-carbon of the propyl chain, assigned the S-configuration due to the stereochemical descriptor "(2S)".
  • A tert-butoxycarbonyl (Boc) protecting group on the amino group, ensuring stability under acidic conditions.
  • A methoxy (-OCH₃) and oxo (=O) group on the propyl chain, influencing electronic and steric properties.

The molecular formula is C₁₅H₂₂BNO₆ , with a molecular weight of 323.15 g/mol .

Property Value
CAS Number 224824-22-0
MDL Number MFCD10698492
Stereochemistry S-configuration at C2

Molecular Geometry and Conformational Analysis

The compound’s geometry is driven by the interplay of functional groups:

  • Boronic acid group : Planar trigonal geometry, with B–O bonds averaging 1.35–1.38 Å (shorter than typical C–C bonds).
  • Propyl chain : Conformational flexibility at the C2–C3 bond, influenced by the Boc group’s steric bulk. The methoxy and oxo groups may induce partial double-bond character, restricting rotation.
  • Steric effects : The tert-butyl group of the Boc moiety likely hinders free rotation, favoring specific conformations that minimize steric clashes.

Key conformational features :

  • Intramolecular hydrogen bonding : Possible between the boronic acid’s hydroxyl groups and the methoxy oxygen, though not experimentally confirmed.
  • Electron-withdrawing effects : The oxo group may polarize the C–O bond, enhancing the electron-withdrawing nature of the methoxy substituent.

Crystallographic Studies and Solid-State Packing Behavior

While no direct crystallographic data exists for this compound, structural analogs provide insights:

  • Phenylboronic acid derivatives typically form hydrogen-bonded dimers via O–H···O interactions between boronic acid groups.
  • Extended networks : The Boc group’s tert-butyl moiety may disrupt hydrogen bonding, favoring hydrophobic interactions or π-stacking with aromatic rings in the solid state.
Property Hypothetical Behavior Supporting Evidence
Hydrogen bonding Dimers via B(OH)₂–B(OH)₂ Analogous to phenylboronic acid
Packing motifs Stacked aromatic rings Steric bulk of Boc group

Properties

IUPAC Name

[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSWULUDYAPFHU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the methoxy oxopropyl group:

    Coupling with phenylboronic acid: The protected intermediate is then coupled with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions, particularly at the oxopropyl group, to form alcohol derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Drug Delivery Systems

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug delivery systems. The unique property of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid allows it to selectively bind to carbohydrates, making it suitable for glucose-responsive drug delivery systems.

For instance, studies have demonstrated that conjugates of this compound with chitosan can effectively deliver insulin in a glucose-dependent manner. The release profile of insulin was significantly higher at elevated glucose levels, indicating its potential for managing diabetes through controlled release mechanisms .

Cancer Therapy

The anticancer properties of boronic acids are well-documented, particularly their ability to enhance drug selectivity towards cancer cells. This compound can bind to the glycocalyx of cancer cells via boronate ester formation with polysaccharides, facilitating targeted drug delivery.

In research involving the selective delivery of camptothecin (a chemotherapeutic agent), (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid was utilized to improve the drug's selectivity and efficacy against cancer cells. The compound's structure allows it to engage in palladium-catalyzed borylation reactions that enhance the bioactivity of anticancer drugs .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The compound has been shown to inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. By mimicking the natural substrate of these enzymes, (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid can effectively bind and inhibit the activity of resistant bacterial strains .

Summary of Applications

Application AreaDescriptionKey Findings
Drug Delivery SystemsUtilizes reversible binding with diols for targeted deliveryEnhanced insulin delivery in response to glucose levels
Cancer TherapyFacilitates selective drug delivery to cancer cellsImproved selectivity and efficacy of camptothecin via targeted mechanisms
Antibacterial ActivityInhibits β-lactamase enzymes linked to antibiotic resistanceEffective against resistant bacterial strains; significant binding affinity demonstrated

Case Studies

  • Glucose-responsive Insulin Delivery : A study demonstrated that nanoparticles conjugated with (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid showed a significant increase in insulin release at elevated glucose concentrations, suggesting potential use in diabetes management .
  • Targeted Cancer Treatment : Research involving the modification of camptothecin with this boronic acid derivative showed a marked increase in selectivity towards cancer cells, highlighting its utility in enhancing the therapeutic index of existing chemotherapeutics .
  • Antibiotic Resistance Mitigation : The compound was assessed for its ability to inhibit β-lactamases in clinical isolates of resistant bacteria, showing promising results that could lead to new strategies for overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s effects are mediated through its ability to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The primary analog for comparison is "(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid" (CAS: 380430-68-2, molecular formula: C₁₁H₁₆BNO₄, molecular weight: 237.06 g/mol), which lacks the (S)-configured methoxy-3-oxopropyl side chain .

Data Table: Structural and Functional Comparison
Property Main Compound (3-((tert-Boc)amino)phenyl)boronic Acid
Molecular Formula C₁₆H₂₂BNO₆ C₁₁H₁₆BNO₄
Molecular Weight 337.17 g/mol 237.06 g/mol
Functional Groups Boc-protected amine, boronic acid, (S)-methoxy ester Boc-protected amine, boronic acid
Stereochemistry (S)-configuration at methoxy-3-oxopropyl chain None (aromatic substitution at meta-position)
Solubility (Log S) Estimated lower solubility due to hydrophobic ester group Log S = -2.5 (moderate aqueous solubility)
Primary Application Peptide arylation (e.g., selenocysteine modification) General Suzuki-Miyaura cross-coupling reactions

Reactivity and Selectivity

  • Its use in peptide arylation under mild conditions (37°C, 1 hour) highlights its efficiency in biomolecular contexts .
  • Analog: The simpler structure allows broader utility in Suzuki couplings but lacks the specificity for biomolecule targeting. Its meta-substituted Boc-amino group may reduce steric effects compared to the para-substituted main compound.

Biological Activity

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid, also known by its CAS number 224824-22-0, is a boronic acid derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, with additional functional groups that enhance its biological activity. Its molecular formula is C16H21NO6C_{16}H_{21}NO_6, with a molecular weight of approximately 323.34 g/mol. The unique structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism has been effectively utilized in the treatment of multiple myeloma with the FDA-approved drug bortezomib.

Case Study: Prostate Cancer Cells

In a study evaluating the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3), it was found that (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid exhibited significant reductions in cell viability:

Concentration (µM)Cell Viability (%)
0.580
165
250
533

At a concentration of 5 µM, this compound reduced cell viability to 33%, indicating potent anticancer activity while maintaining higher viability in healthy cell lines (L929), which remained at around 95% viability under similar conditions .

Antimicrobial Activity

Boronic acids have also demonstrated antimicrobial properties against various bacterial strains. In studies involving (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid, significant inhibition zones were observed against common pathogens:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus12
Escherichia coli10
Candida albicans8

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and yeast infections .

Antioxidant Activity

The antioxidant properties of boronic acids are attributed to their ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In comparative studies using various assays such as DPPH and ABTS, (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid showed significant antioxidant activity comparable to standard antioxidants like α-tocopherol.

Antioxidant Assay Results

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These findings suggest that this compound can effectively mitigate oxidative stress, which is linked to various diseases including cancer .

Q & A

Q. How can computational modeling guide the design of derivatives for target binding studies?

  • Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for substituent addition. Molecular docking (AutoDock Vina) against protein targets (e.g., proteases) predicts binding affinities. Validate with SPR or ITC assays .

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